molecular formula C8H5F2NO4 B1412943 Methyl 3,4-difluoro-5-nitrobenzoate CAS No. 1806303-78-5

Methyl 3,4-difluoro-5-nitrobenzoate

Cat. No.: B1412943
CAS No.: 1806303-78-5
M. Wt: 217.13 g/mol
InChI Key: OFTXOTAVLQQHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-difluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H5F2NO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-difluoro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 3,4-difluoro-5-nitrobenzoic acid. The acid is first converted to its acyl chloride using oxalyl chloride in dichloromethane under an inert atmosphere. The resulting acyl chloride is then reacted with methanol in the presence of a base such as triethylamine at low temperatures to yield the desired ester .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-difluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: Methyl 3,4-difluoro-5-aminobenzoate.

    Ester Hydrolysis: 3,4-difluoro-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 3,4-difluoro-5-nitrobenzoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,4-difluoro-5-nitrobenzoate in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic substitution, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-difluoro-5-nitrobenzoate is unique due to the specific positioning of its fluorine and nitro groups, which influence its reactivity and properties. This makes it distinct from other similar compounds and valuable in specific synthetic applications .

Biological Activity

Methyl 3,4-difluoro-5-nitrobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features. This article delves into its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

This compound possesses the molecular formula C8H6F2N2O4C_{8}H_{6}F_{2}N_{2}O_{4}. The presence of both nitro and fluorine substituents on the aromatic ring significantly influences its chemical behavior and biological interactions.

PropertyValue
Molecular Weight217.13 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
pKaNot determined

Synthesis

The synthesis of this compound typically involves the nitration of methyl 3,4-difluorobenzoate using a mixture of concentrated nitric acid and sulfuric acid. This method allows for the introduction of the nitro group at the desired position on the benzene ring.

Antimicrobial Properties

Research indicates that compounds with nitro groups often exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. Studies suggest that the compound demonstrates significant inhibitory effects on Gram-positive bacteria, likely due to its ability to disrupt cellular processes.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis, although further research is necessary to elucidate the specific pathways involved.

Case Study: Cytotoxicity Testing

A recent study assessed the cytotoxicity of this compound on human cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. The compound was found to be particularly effective against breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors. The electron-withdrawing nature of the nitro group enhances its reactivity, potentially allowing it to form covalent bonds with nucleophilic sites in proteins.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison of Related Compounds

CompoundAntimicrobial ActivityCytotoxicityNotes
Methyl 2-fluoro-5-nitrobenzoateModerateLowLacks fluorine at position 3
Methyl 4-amino-2-fluoro-5-nitrobenzoateHighModerateContains an amino group
Methyl 3,5-difluoro-4-nitrobenzoateLowHighDifferent fluorine substitution

Properties

IUPAC Name

methyl 3,4-difluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTXOTAVLQQHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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